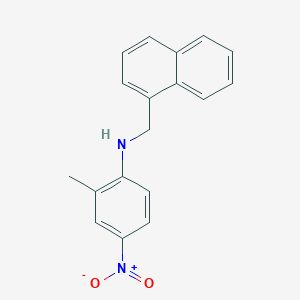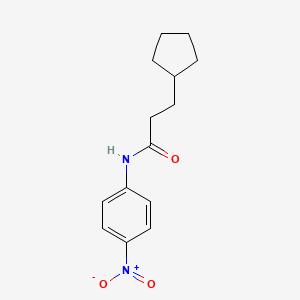![molecular formula C23H30FN3O B4944134 (3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[(3-methylphenyl)methyl]piperidin-3-ol](/img/structure/B4944134.png)
(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[(3-methylphenyl)methyl]piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[(3-methylphenyl)methyl]piperidin-3-ol is a complex organic compound that features a piperidine ring substituted with a fluorophenyl piperazine and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[(3-methylphenyl)methyl]piperidin-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the Fluorophenyl Piperazine: This step involves the nucleophilic substitution reaction where a piperazine derivative reacts with a fluorobenzene compound under basic conditions.
Attachment of the Methylphenyl Group: This is usually done through a Friedel-Crafts alkylation reaction, where the piperidine ring is alkylated with a methylphenyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[(3-methylphenyl)methyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[(3-methylphenyl)methyl]piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[(3-methylphenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[(3-methylphenyl)methyl]piperidin-3-ol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[(3-methylphenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3O/c1-18-5-4-6-19(15-18)16-25-10-9-22(23(28)17-25)27-13-11-26(12-14-27)21-8-3-2-7-20(21)24/h2-8,15,22-23,28H,9-14,16-17H2,1H3/t22-,23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGAKOYAZSXPKV-DHIUTWEWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(C(C2)O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2CC[C@H]([C@@H](C2)O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4944071.png)
![N-[1-[(2,4-dimethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4944074.png)
![[(4-Chloro-3-ethoxyphenyl)sulfonyl]prop-2-enylamine](/img/structure/B4944083.png)
![2-(4-methoxyphenoxy)-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide](/img/structure/B4944084.png)
![2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B4944092.png)

![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B4944101.png)
![1-[2-Oxo-2-(4-phenylphenyl)ethyl]pyridin-1-ium-3-carboxamide;bromide](/img/structure/B4944108.png)


![(5Z)-3-(2-methylphenyl)-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B4944125.png)


